Subnanomolar M4 Allosteric Binding Affinity Versus M1 Orthosteric Site
MK-6884 exhibits subnanomolar binding affinity for the allosteric site of the M4 muscarinic receptor, with a reported Ki of 0.19 nM. This affinity is approximately two orders of magnitude higher than its binding to the M1 orthosteric site, for which lower affinity is documented [1]. In contrast, the M4 PAM VU6008055, while also potent, demonstrates a human M4 EC50 of 73.4 nM [2]. The >300-fold difference in potency between MK-6884 and VU6008055 underscores the optimized ligand efficiency of MK-6884 for its specific allosteric binding pocket. Furthermore, MK-6884's binding is enhanced in the presence of the orthosteric agonist carbachol, confirming its cooperative PAM pharmacology [1].
| Evidence Dimension | Binding affinity (Ki) for M4 allosteric site |
|---|---|
| Target Compound Data | Ki = 0.19 nM |
| Comparator Or Baseline | VU6008055 EC50 = 73.4 nM (human M4) |
| Quantified Difference | MK-6884 exhibits >386-fold higher affinity (0.19 nM vs. 73.4 nM) |
| Conditions | In vitro radioligand binding assays using [3H]MK-6884 or functional assays for VU6008055 |
Why This Matters
The subnanomolar affinity of MK-6884 enables high-contrast PET imaging at low radiotracer doses, reducing nonspecific binding and improving signal-to-noise ratios for quantitative receptor occupancy measurements.
- [1] Li W, et al. The PET tracer [11C]MK-6884 quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease. Sci Transl Med. 2022;14(628):eabg3684. doi:10.1126/scitranslmed.abg3684. View Source
- [2] Discovery of Pre-Clinical Candidate VU6008055/AF98943: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. J Med Chem. 2025. doi:10.1021/acs.jmedchem.4c01885. View Source
